molecular formula C12H14ClNO2 B14380208 N-(1-Chloro-2-oxopentyl)benzamide CAS No. 88297-83-0

N-(1-Chloro-2-oxopentyl)benzamide

Cat. No.: B14380208
CAS No.: 88297-83-0
M. Wt: 239.70 g/mol
InChI Key: JZVRWLSIMACTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Chloro-2-oxopentyl)benzamide is a benzamide derivative characterized by a pentyl chain substituted with a chlorine atom at position 1 and a ketone group at position 2. The benzamide moiety (C₆H₅CONH-) provides a planar aromatic backbone, while the aliphatic chain introduces electrophilic reactivity due to the electron-withdrawing chloro and ketone groups.

Properties

CAS No.

88297-83-0

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-(1-chloro-2-oxopentyl)benzamide

InChI

InChI=1S/C12H14ClNO2/c1-2-6-10(15)11(13)14-12(16)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,14,16)

InChI Key

JZVRWLSIMACTOE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(NC(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2-oxopentyl)benzamide typically involves the reaction of benzamide with 1-chloro-2-oxopentane under specific conditions. One common method involves the use of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-2-oxopentyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Chloro-2-oxopentyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-(1-Chloro-2-oxopentyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of the ketone and amide groups allows it to participate in various biochemical pathways, affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between N-(1-Chloro-2-oxopentyl)benzamide and related benzamide derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features Evidence ID
This compound C₁₂H₁₄ClNO₂ Chloro (C1), ketone (C2) on pentyl chain Aliphatic chain with dual electron-withdrawing groups [14]
(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride C₁₃H₂₀ClN₅O₂ Amino (C1), guanidino (C5), ketone (C2) Polar, charged groups enhance solubility [4]
N-[2-[(1-Amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]benzamide C₁₅H₂₁N₃O₃ Amino, methyl (C4), dual amide linkages Branched chain with hydrogen-bonding capability [5]
2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide C₁₂H₉ClN₂O₂ Chlorophenyl, fused pyridone ring Aromatic heterocycle with conjugated π-system [9]
Benzamide,N-(1-oxopentyl) C₁₂H₁₅NO₂ Unsubstituted pentyl chain with ketone (C1) Lack of chloro reduces electrophilicity [14]
Key Observations:
  • Electron-withdrawing groups : The chloro and ketone groups in this compound increase its electrophilicity compared to analogs like Benzamide,N-(1-oxopentyl), which lacks the chloro substituent .
  • Polarity and solubility: The amino and guanidino groups in the compound from enhance its solubility in aqueous media, contrasting with the hydrophobic aliphatic chain of the target compound .
  • Aromatic vs.

Physicochemical Properties

Property This compound (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide HCl N-[2-[(1-Amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]benzamide
Molecular Weight (g/mol) 251.7 325.8 291.35
Purity Not reported Not reported 95%
Solubility Likely low (hydrophobic chain) High (charged groups) Moderate (amide bonds)
Reactivity High (electrophilic sites) Moderate (nucleophilic amino groups) Low (stable amide linkages)
  • Reactivity: The chloro group in the target compound makes it more reactive toward nucleophilic substitution compared to the amino-substituted analogs .
  • Purity : The compound in is reported at 95% purity, suggesting robust synthetic protocols, while data for the target compound is unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.